molecular formula C14H19N3O6 B12320849 N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine

N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine

Cat. No.: B12320849
M. Wt: 325.32 g/mol
InChI Key: XMTCOKGMBIHVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 4-nitrobenzyl group attached to the lysine amino acid, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine typically involves the protection of the amino group of lysine using the 4-nitrobenzyl group. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound, while substitution reactions could introduce various functional groups in place of the benzyloxycarbonyl group.

Scientific Research Applications

N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modifying proteins and peptides.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine involves the interaction of its functional groups with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The benzyloxycarbonyl group serves as a protecting group, allowing for selective modification of the lysine residue in peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine is unique due to the presence of the lysine residue, which imparts specific biochemical properties. The combination of the nitrobenzyl group and lysine allows for targeted applications in protein modification and drug development, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTCOKGMBIHVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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